

Thalidomide-4-NH-PEG1-NH-Boc molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Thalidomide-4-NH-PEG1-NH-Boc

Cat. No.: B12388917 Get Quote

In-Depth Technical Guide: Thalidomide-4-NH-PEG1-NH-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a representative synthetic workflow, and the mechanistic role of **Thalidomide-4-NH-PEG1-NH-Boc**, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Data

The fundamental chemical properties of **Thalidomide-4-NH-PEG1-NH-Boc** are summarized below. This data is essential for experimental design, including reaction stoichiometry and analytical characterization.

Property	Value
Molecular Formula	C22H28N4O7
Molecular Weight	460.48 g/mol
CAS Number	2154342-17-1

Introduction to Thalidomide-Based PROTACs

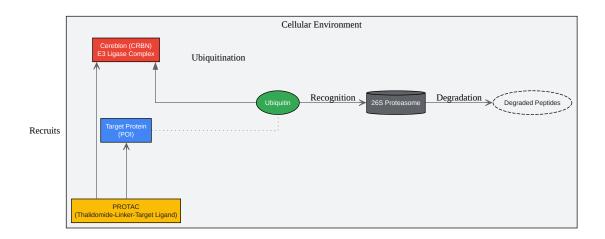


Thalidomide and its analogs are foundational components in the design of PROTACs, a revolutionary class of therapeutic agents. These heterobifunctional molecules are engineered to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—to selectively eliminate disease-causing proteins.

Thalidomide-4-NH-PEG1-NH-Boc serves as a versatile linker-ligand conjugate. The thalidomide moiety acts as a potent ligand for the E3 ubiquitin ligase Cereblon (CRBN). The PEG1 linker provides appropriate spacing, and the Boc-protected amine offers a reactive handle for conjugation to a ligand that targets a specific protein of interest.

General Mechanism of Action

The primary function of a PROTAC incorporating the **Thalidomide-4-NH-PEG1-NH-Boc** linker is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.





Click to download full resolution via product page

Caption: General mechanism of action for a thalidomide-based PROTAC.

Representative Experimental Protocols

While specific synthesis protocols for **Thalidomide-4-NH-PEG1-NH-Boc** are proprietary, a general workflow for the synthesis of a final PROTAC molecule using this linker can be outlined. This typically involves two key steps: Boc deprotection followed by amide coupling.

Boc Deprotection of the Linker

Objective: To remove the tert-Butyloxycarbonyl (Boc) protecting group from the primary amine of the PEG linker, making it available for conjugation.

Materials:

- Thalidomide-4-NH-PEG1-NH-Boc
- Dichloromethane (DCM) or 1,4-Dioxane
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCI) in dioxane (4M solution)
- · Rotary evaporator

Procedure:

- Dissolve Thalidomide-4-NH-PEG1-NH-Boc in a suitable solvent such as DCM or dioxane.
- Add a strong acid, typically TFA or a 4M solution of HCl in dioxane, to the reaction mixture.
- Stir the reaction at room temperature for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator to yield the deprotected amine salt.

Amide Coupling to a Target Protein Ligand



Objective: To conjugate the deprotected thalidomide-linker with a ligand that binds to the protein of interest (POI). This ligand must possess a carboxylic acid functional group.

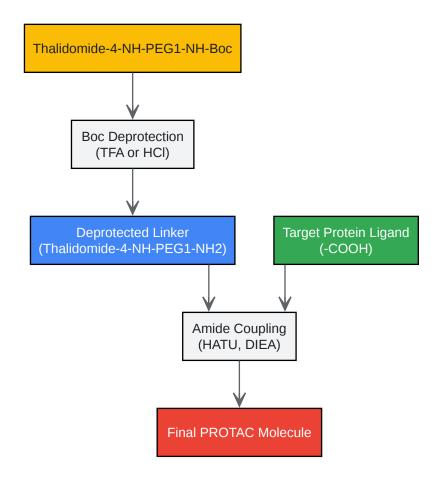
Materials:

- Deprotected Thalidomide-4-NH-PEG1-NH₂
- POI-ligand with a carboxylic acid moiety
- Dimethylformamide (DMF)
- Peptide coupling reagent (e.g., HATU, HBTU, or EDC with HOBt)
- Non-nucleophilic base (e.g., Diisopropylethylamine DIEA)
- Water and an organic extraction solvent (e.g., Ethyl Acetate)

Procedure:

- Dissolve the POI-ligand (with a carboxylic acid) in an appropriate solvent like DMF.
- Add a coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIEA) to activate the carboxylic acid.
- Add the deprotected Thalidomide-4-NH-PEG1-NH2 to the reaction mixture.
- Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Work up the reaction by quenching with water and extracting the final PROTAC product with an organic solvent.
- Purify the final product using column chromatography or preparative HPLC.





Click to download full resolution via product page

Caption: General synthetic workflow for producing a PROTAC.

 To cite this document: BenchChem. [Thalidomide-4-NH-PEG1-NH-Boc molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388917#thalidomide-4-nh-peg1-nh-boc-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com